Cas no 143-57-7 (Protoveratrine A)
Protoveratrine A structure
Product Name:Protoveratrine A
CAS-Nr.:143-57-7
MF:C41H63NO14
MW:793.937234163284
CID:142138
PubChem ID:8931
Update Time:2025-04-19
Protoveratrine A Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (
- PROTOVERATRINE A
- Pro-AMid
- protalba
- Protofecaterine a
- PROTOPINE HCL(FUMARINE HCL)(RG)(CALL)
- protoveratrin
- Puroverin
- Puroverine
- Nsc7526
- PROTOVERATRINE A (RG)
- HYTGGNIMZXFORS-MGYKWWNKSA-N
- (3.BETA.(S),4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.(R),16.BETA.)-4,9-EPOXYCEVANE-3,4,6,7,14,15,16,20-OCTOL 6,7-DIACETATE 3-(2-HYDROXY-2-METHYLBUTANOATE) 15-(2-METHYLBUTANOATE)
- Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3beta(S),4alpha,6alpha,7alpha,15alpha(R),16beta)-
- Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3.beta.(S),4.alpha.,6.alpha.,7.alpha.,15.alpha.(R),16.beta.)-
- [diacetoxy-tetrahydroxy-trimethyl-[(2R)-2-methylbutanoyl]oxy-[?]yl] (2S)-2-hydroxy-2-methyl-butanoate
- NSC23865
- WLN: T5 L6 J6 I6 G566 3CFG AO LNTJ BQ COVYQ2&1 F1 N1 RQ R1 TQ UOVY2&1 VQ A&OV1 B&OV1
- EINECS 205-602-9
- MFCD00135586
- PROTOVERATRINE A [MI]
- NSC 7526
- UNII-XP343X1HJU
- Cevane-3.beta.,6.alpha.,7.alpha.,14,15.alpha.,16.beta.,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- bmse000853
- [(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-[(2R)-2-methylbutanoyl]oxy-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (2S)-2-hydroxy-2-methylbutanoate
- Cevane-3-beta,4-beta,6-alpha,7-alpha,14,15-alpha-16-beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- DTXSID301009391
- Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-,6,7-diacetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate],(3b,4a,6a,7a,15a,16b)-
- Proveratrine A
- NSC-7526
- NSC 23865
- Cevane-3.beta.,6.alpha.,7.alpha.,14,15.alpha.,16.beta.,20-octol, 4,9-epoxy-, 6,7-diacetate, 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- Cevane-3,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), [3.beta.(S),4.alpha.,6.alpha.,7.alpha.,15.alpha.(R),16.beta.]-
- 143-57-7
- NS00008506
- NSC-23865
- Cevane-3beta,4beta,6alpha,7alpha,14,15alpha,16beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate)
- PROTOVERATRINE A [WHO-DD]
- CHEBI:8594
- Q27108102
- CEVANE-3,4,6,7,14,15,16,20-OCTOL, 4,9-EPOXY-, 6,7-DIACETATE 3-((2S)-2-HYDROXY-2-METHYLBUTANOATE) 15-((2R)-2-METHYLBUTANOATE), (3.BETA.,4.ALPHA.,6.ALPHA.,7.ALPHA.,15.ALPHA.,16.BETA.)-
- Cevane-3beta,4beta,6alpha,7alpha,14,15alpha,16beta,20-octol, 4,9-epoxy-, 6,7-diacetate 3-((+)-2-hydroxy-2-methylbutyrate) 15-((-)-2-methylbutyrate) (8CI)
- XP343X1HJU
- Cevane-3,4,6,7,14,15,16,20-octol, 4,9-epoxy-, 6,7-diacetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (3beta(S),4alpha,6alpha,7alpha,15alpha(R),16beta)- (9CI)
- PROTOVERINE 3-((+)-(2S)-2-HYDROXY-2-METHYLBUTYRATE) 6,7-DIACETATE 15-((-)-(2R)-2-METHYLBUTYRATE)
- Protoveratrine A, >=80%
- CHEMBL2105769
- BRN 0077415
- (3beta(S),4alpha,6alpha,7alpha,15alpha(R),16beta)-4,9-Epoxycevane-3,4,6,7,14,15,16,20-octol 6,7-diacetate 3-(2-hydroxy-2-methylbutyrate) 15-(2-methylbutyrate)
- (3S,4S,4AR,5R,6S,6aS,6bR,8R,8aR,9S,9aS,12S,15aS,15bS,16aR,16bS)-5,6-bis(acetyloxy)-4,6b,8,9-tetrahydroxy-9,12,16b-trimethyl-7-{[(2S)-2-methylbutanoyl]oxy}docosahydro-2H-4,16a-epoxybenzo[4,5]indeno[1,2-h]pyrido[1,2-b]isoquinolin-3-yl (2S)-2-hydroxy-2-m...
- 4-21-00-06845 (Beilstein Handbook Reference)
- Protoveratrine
- DA-57168
- Protoveratrine A
-
- MDL: MFCD00135586
- Inchi: 1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3/t19-,20+,23-,24-,25-,26-,27+,28+,29-,30+,31-,32+,33-,36-,37-,38+,39+,40-,41+/m0/s1
- InChI-Schlüssel: HYTGGNIMZXFORS-MGYKWWNKSA-N
- Lächelt: O1[C@@]2([C@H](CC[C@@]3(C)[C@@H]2[C@H]([C@H]([C@H]2[C@@]4([C@H]([C@@H]([C@@H]5[C@@](C)([C@@H]6CC[C@H](C)CN6C[C@H]5[C@@H]4C[C@]132)O)O)OC([C@H](C)CC)=O)O)OC(C)=O)OC(C)=O)OC([C@](C)(CC)O)=O)O
Berechnete Eigenschaften
- Genaue Masse: 793.42500
- Monoisotopenmasse: 793.42485568g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 15
- Schwere Atomanzahl: 56
- Anzahl drehbarer Bindungen: 12
- Komplexität: 1630
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 19
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topologische Polaroberfläche: 219Ų
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.36±0.1 g/cm3 (20 ºC 760 Torr),
- Schmelzpunkt: 270-271 ºC (dec.)
- Siedepunkt: 747.91°C (rough estimate)
- Flammpunkt: 444.0±34.3 °C
- Brechungsindex: 1.6220 (estimate)
- Löslichkeit: Insuluble (2.9E-3 g/L) (25 ºC),
- PSA: 218.82000
- LogP: 1.54510
- Spezifische Rotation: D25 -40.5° (pyridine); D25 -10.5° (chloroform)
- Dampfdruck: 0.0±6.6 mmHg at 25°C
Protoveratrine A Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Transportnummer gefährlicher Stoffe:UN 1544 6
- WGK Deutschland:3
- Code der Gefahrenkategorie: 26/27/28
- Sicherheitshinweise: S22; S36/37/39; S45
- RTECS:FL5750100
-
Identifizierung gefährlicher Stoffe:
- Gefährdungsgrad:6.1(a)
- Risikophrasen:R26/27/28
- Sicherheitsbegriff:6.1(a)
- Gefahrenklasse:6.1(a)
- PackingGroup:I
- Toxizität:LD50 s.c. in male mice: 0.29 mg/kg (Tanaka)
- Lagerzustand:2-8°C
Protoveratrine A Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| TRC | P839150-1mg |
Protoveratrine A |
143-57-7 | 1mg |
$414.00 | 2023-05-17 | ||
| TRC | P839150-5mg |
Protoveratrine A |
143-57-7 | 5mg |
$1642.00 | 2023-05-17 | ||
| TRC | P839150-10mg |
Protoveratrine A |
143-57-7 | 10mg |
$2738.00 | 2023-05-17 | ||
| PhytoLab | 89336-50mg |
Protoveratrine A |
143-57-7 | ≥ 90.0 % | 50mg |
€1278 | 2023-10-25 | |
| PhytoLab | 89336-250mg |
Protoveratrine A |
143-57-7 | ≥ 90.0 % | 250mg |
€6035 | 2023-10-25 | |
| PhytoLab | 89336-500mg |
Protoveratrine A |
143-57-7 | ≥ 90.0 % | 500mg |
€11360 | 2023-10-25 | |
| PhytoLab | 89336-1000mg |
Protoveratrine A |
143-57-7 | ≥ 90.0 % | 1000mg |
€21300 | 2023-10-25 | |
| MedChemExpress | HY-105697-1mg |
Protoveratrine A |
143-57-7 | 1mg |
¥3718 | 2024-07-20 | ||
| MedChemExpress | HY-105697-5mg |
Protoveratrine A |
143-57-7 | 5mg |
¥9289 | 2024-07-20 |
Protoveratrine A Verwandte Literatur
-
Anatoly P. Pushkarev,Tatyana V. Balashova,Andrey A. Kukinov,Maxim V. Arsenyev,Artem N. Yablonskiy,Denis I. Kryzhkov,Boris A. Andreev,Roman V. Rumyantcev,Georgy K. Fukin,Mikhail N. Bochkarev Dalton Trans. 2017 46 10408
-
2. Plant species forbidden in health food and their toxic constituents, toxicology and detoxificationXi-Lin Xu,Yu Shang,Jian-Guo Jiang Food Funct. 2016 7 643
-
3. Index pages
-
Suwatchai Jarussophon,Stephane Acoca,Jin-Ming Gao,Christophe Deprez,Taira Kiyota,Cristina Draghici,Enrico Purisima,Yasuo Konishi Analyst 2009 134 690
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143-57-7 (Protoveratrine A) Verwandte Produkte
- 23211-84-9(Cevane-3,4,7,14,15,16,20-heptol, 4,9-epoxy-, 3-[(2S,3R)-3-(acetyloxy)-2-hydroxy-2-methylbutanoate] 15-[(2R)-2-methylbutanoate], (3β,4α,7α,15α,16β)- (9CI))
- 560-48-5(Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 7-acetate 3-[(2S)-2-hydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,7a,15a,16b)-)
- 465-77-0(Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 3-acetate 15-[(2R)-2-methylbutanoate], (3b,4a,7a,15a,16b)-)
- 465-75-8(4α,9-Epoxycevane-3β,4,7α,14,15α,16β,20-heptol 7-acetate 3-[(2S,3R)-3-acetoxy-2-hydroxy-2-methylbutanoate]15-[(R)-2-methylbutanoate])
- 124-97-0(Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 3-[(2R,3R)-2,3-dihydroxy-2-methylbutanoate]15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)-)
- 11003-83-1(Germitetrine B(6CI,7CI,8CI))
- 182693-36-3(Cevane-1,3,4,7,14,15,16,20-octol, 4,9-epoxy-, 1-acetate 3-(2-hydroxy-2-methylbutanoate) 15-(2-methylbutanoate), (1α,3β,4α,7α,15α,16β)- (9CI))
- 6746-01-6(Cevane-3,4,6,7,14,15,16,20-octol,4,9-epoxy-, 6,7-diacetate 15-[(2R)-2-methylbutanoate], (3b,4a,6a,7a,15a,16b)- (9CI))
- 508-67-8(Cevane-3,4,7,14,15,16,20-heptol,4,9-epoxy-, 3-[(2S)-2-hydroxy-2-methylbutanoate] 15-[(2R)-2-methylbutanoate],(3b,4a,7a,15a,16b)-)
- 595-64-2(Neogermbudine)
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